molecular formula C10H14BrNO B1405989 [2-Bromo-5-(propan-2-yloxy)phenyl]methanamine CAS No. 1512159-76-0

[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine

Cat. No. B1405989
M. Wt: 244.13 g/mol
InChI Key: LICYIEXXPHZYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine” is a chemical compound with the CAS Number: 1512159-76-0 . Its IUPAC name is (2-bromo-5-isopropoxyphenyl)methanamine . The compound has a molecular weight of 244.13 .


Molecular Structure Analysis

The InChI code for [2-Bromo-5-(propan-2-yloxy)phenyl]methanamine is 1S/C10H14BrNO/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-5,7H,6,12H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound [2-Bromo-5-(propan-2-yloxy)phenyl]methanamine has a storage temperature of 28 C .

Scientific Research Applications

Receptor Affinity and Pathway Stimulation

[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine, also known as TCB-2, has been of interest in neuropharmacology due to its affinity for 5-HT2A receptors. Giovanni and Deurwaerdère (2017) describe TCB-2 as a compound with high affinity for human and rat 5-HT2A receptors. Uniquely, TCB-2 preferentially stimulates the phospholipase C pathway over the phospholipase A2 pathway, a characteristic that sets it apart from several hallucinogenic drugs. This distinct pathway stimulation paves the way for TCB-2's utilization in preclinical studies, as it exhibits molecular, cellular, and behavioral differences compared to other compounds like DOI or LSD. However, the hallucinogenic properties and pharmacological profile of TCB-2 remain uncertain and likely not selective at 5-HT2A receptors, warranting careful consideration in its use as a pharmacological tool (Giovanni & Deurwaerdère, 2017).

Metabolic Studies

Compounds like [2-Bromo-5-(propan-2-yloxy)phenyl]methanamine are also significant in understanding drug metabolism, particularly involving Cytochrome P450 (CYP) enzymes, critical in metabolizing various structurally diverse drugs. Khojasteh et al. (2011) highlight the importance of CYP enzymes in drug metabolism and the potential for drug-drug interactions when multiple drugs are coadministered. The selectivity of chemical inhibitors used in CYP phenotyping plays a crucial role in identifying the involvement of specific CYP isoforms in drug metabolism. This comprehensive review of the potency and selectivity of chemical inhibitors of the major human hepatic CYP isoforms contributes to the understanding of drug metabolism and the potential interactions involving compounds like [2-Bromo-5-(propan-2-yloxy)phenyl]methanamine (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

properties

IUPAC Name

(2-bromo-5-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-7(2)13-9-3-4-10(11)8(5-9)6-12/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICYIEXXPHZYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Bromo-5-(propan-2-yloxy)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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